molecular formula C22H22BrFN4O2 B2679424 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1189893-13-7

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2679424
CAS RN: 1189893-13-7
M. Wt: 473.346
InChI Key: OHUVFLYFPBRIKJ-UHFFFAOYSA-N
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Description

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H22BrFN4O2 and its molecular weight is 473.346. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential and Synthesis

This compound, due to its structural complexity, is likely involved in the synthesis and evaluation of pharmacologically active derivatives. For instance, compounds with similar structural motifs have been synthesized and evaluated for their potential as neurokinin-1 receptor antagonists, showcasing their relevance in developing treatments for conditions mediated by this receptor, such as depression, anxiety, and pain management. These studies involve detailed synthetic pathways that lead to the production of various analogs, which are then tested for their biological activity in vitro and in vivo. The synthesis involves multiple steps, including regioselective phosphorylation, catalytic reduction, and the use of prodrugs for improved solubility and bioavailability in human applications (Watson et al., 2005).

Antimicrobial and Antifungal Applications

Research into derivatives of complex molecules like 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide has demonstrated significant antimicrobial and antifungal activities. Such compounds have been shown to inhibit the growth of various bacterial and fungal strains, indicating their potential use in treating infectious diseases. The studies typically involve the synthesis of a range of compounds followed by their screening against panels of microorganisms to identify those with the most potent activities. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for the survival of the pathogens (Çavușoğlu et al., 2018).

Antioxidant Properties

Compounds structurally related to 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide have also been investigated for their antioxidant properties. These studies focus on the ability of these molecules to scavenge free radicals, thus preventing oxidative stress that can lead to cellular damage and diseases such as cancer. The antioxidant activity is typically quantified using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonate)) radical scavenging activities. Such research highlights the potential of these compounds in developing treatments for oxidative stress-related conditions (Li et al., 2012).

Anti-inflammatory and Analgesic Activities

Additionally, derivatives and analogs have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds are evaluated in various animal models to assess their effectiveness in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases and pain management strategies. The evaluation often involves comparing the synthesized compounds to standard drugs to gauge their efficacy and safety profiles (Gopa et al., 2001).

properties

IUPAC Name

2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrFN4O2/c23-17-5-3-16(4-6-17)20-21(30)27-22(26-20)9-11-28(12-10-22)14-19(29)25-13-15-1-7-18(24)8-2-15/h1-8H,9-14H2,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVFLYFPBRIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide

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